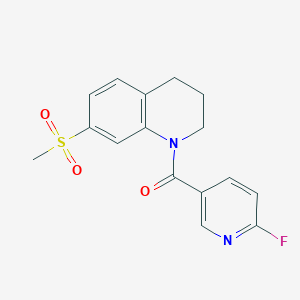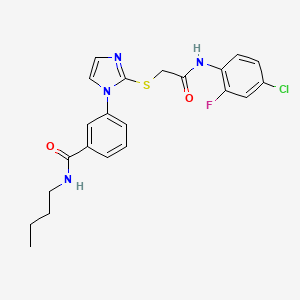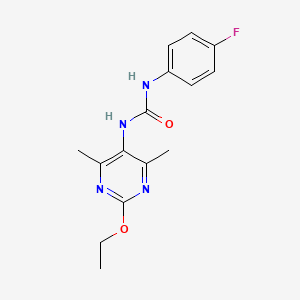
N-cyclopentyl-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyridine-3-carboxamide, also known as CPP-115, is a drug that has been studied for its potential applications in treating various neurological disorders. It is a potent inhibitor of an enzyme called GABA aminotransferase, which is involved in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA).
Mechanism of Action
N-cyclopentyl-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyridine-3-carboxamide works by inhibiting GABA aminotransferase, which is an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyridine-3-carboxamide can increase GABA levels in the brain, which can have a calming and anticonvulsant effect. This mechanism of action is similar to that of other drugs used to treat epilepsy and anxiety, such as benzodiazepines and barbiturates.
Biochemical and physiological effects:
N-cyclopentyl-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyridine-3-carboxamide has been shown to increase GABA levels in the brain, which can have a variety of effects on neurotransmission and neuronal activity. Studies have suggested that N-cyclopentyl-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyridine-3-carboxamide may be effective in reducing seizures and anxiety, as well as reducing drug-seeking behavior in animal models of addiction. However, more research is needed to fully understand the biochemical and physiological effects of N-cyclopentyl-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyridine-3-carboxamide.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopentyl-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyridine-3-carboxamide is that it is a potent and selective inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in the brain. However, one limitation is that N-cyclopentyl-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyridine-3-carboxamide is a relatively new drug, and more research is needed to fully understand its effects and potential applications.
Future Directions
There are many potential future directions for research on N-cyclopentyl-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyridine-3-carboxamide. One area of interest is its potential applications in treating addiction, particularly opioid addiction. Studies have suggested that N-cyclopentyl-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyridine-3-carboxamide may be effective in reducing drug-seeking behavior in animal models of addiction, and more research is needed to determine whether this translates to humans. Other potential future directions include studying the effects of N-cyclopentyl-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyridine-3-carboxamide on other neurotransmitter systems, such as dopamine and serotonin, and investigating its potential applications in treating other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Synthesis Methods
N-cyclopentyl-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyridine-3-carboxamide can be synthesized using a variety of methods, but one common approach involves the reaction of 2-cyanopyridine with cyclopentylmagnesium bromide, followed by treatment with methylsulfonyl chloride and propargyl bromide. This yields the desired product in good yields and high purity.
Scientific Research Applications
N-cyclopentyl-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyridine-3-carboxamide has been studied extensively for its potential applications in treating neurological disorders such as epilepsy, anxiety, and addiction. It has been shown to increase GABA levels in the brain, which can have a calming and anticonvulsant effect. Studies have also suggested that N-cyclopentyl-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyridine-3-carboxamide may be effective in reducing drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
N-cyclopentyl-2-methylsulfanyl-N-prop-2-enylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-3-11-17(12-7-4-5-8-12)15(18)13-9-6-10-16-14(13)19-2/h3,6,9-10,12H,1,4-5,7-8,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJALVOBAIZMOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N(CC=C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dimethoxybenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2504944.png)
![(E)-ethyl 4-(2,5,7-trioxo-8-styryl-2,3,4a,5,7a,8-hexahydropyrrolo[3',4':5,6]thiopyrano[2,3-d]thiazol-6(7H)-yl)benzoate](/img/structure/B2504945.png)

![N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2504948.png)

![5-amino-1-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2504950.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2504951.png)

![3-butyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2504958.png)


![N-[[2-[2-Methoxyethyl(methyl)amino]phenyl]methyl]prop-2-enamide](/img/structure/B2504963.png)